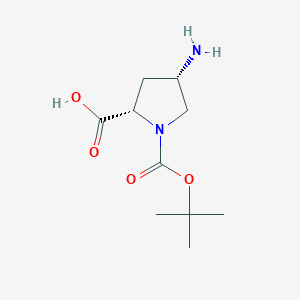

cis-1-Boc-4-Amino-L-proline

Vue d'ensemble

Description

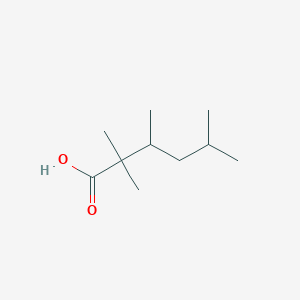

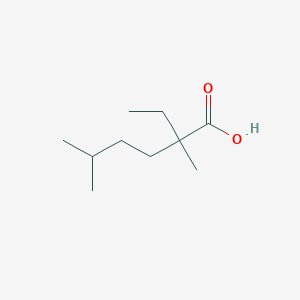

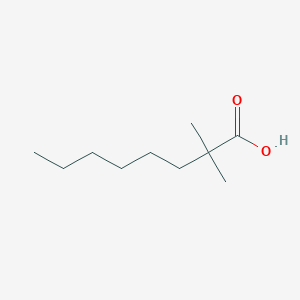

(2S,4S)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, also known as (2S,4S)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, is a useful research compound. Its molecular formula is C10H18N2O4 and its molecular weight is 230.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2S,4S)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4S)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Étude du métabolisme cellulaire

Les analogues de la L-proline comme le cis-1-Boc-4-Amino-L-proline se sont avérés être des réactifs précieux pour l'étude du métabolisme cellulaire et la régulation de la synthèse des macromolécules dans les cellules procaryotes et eucaryotes .

Utilisation industrielle

En plus de la recherche fondamentale, les analogues de la L-proline sont également des composés utiles à des fins industrielles. Par exemple, des micro-organismes qui surproduisent de la L-proline ont été obtenus en isolant des mutants résistants aux analogues de la L-proline .

Réglage des propriétés biologiques

Les analogues de la L-proline sont des candidats prometteurs pour le réglage des propriétés biologiques, pharmaceutiques ou physico-chimiques des peptides naturels ou conçus de novo .

Activité antitumorale

L-AZC et 4-L-CHOP, qui sont de puissants inhibiteurs de la croissance cellulaire, ont été testés pour leur activité antitumorale en culture tissulaire et in vivo .

Intermédiaire pharmaceutique

Le chlorhydrate de cis-4-amino-N-Boc-L-proline méthyl ester est utilisé comme intermédiaire pharmaceutique .

Synthèse peptidique

Les chimères de proline 3-substituées, qui comprennent le this compound, sont potentiellement utiles pour les synthèses peptidiques et comme outils pour les études SAR de peptides biologiquement actifs .

Développement de mimétiques de structure secondaire

Ces chimères sont également utiles dans le développement de mimétiques de structure secondaire .

Stabilisation des structures secondaires des peptides

Malgré l'absence de liaisons hydrogène et grâce à la restriction conformationnelle de la flexibilité liée au cycle pyrrolidine, la proline est capable de stabiliser les structures secondaires des peptides telles que les β-tours ou les hélices de polyproline .

Mécanisme D'action

Target of Action

cis-1-Boc-4-Amino-L-proline, also known as (2S,4S)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid or (2S,4S)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, is a proline derivative that plays a significant role in organic synthesis and medicinal chemistry applications . It is primarily used in the synthesis of peptides and proteins, where it can influence the biological activity of target molecules .

Mode of Action

As a cis-substituted pyrrolidine, this compound possesses a unique rigid ring structure that can impart conformational constraints . This structure allows it to influence the biological activity of target molecules by affecting their spatial orientation and interaction with other molecules . The strategic incorporation of the tert-butyloxycarbonyl (Boc) protecting group allows for selective deprotection, revealing a reactive primary amine functionality for further derivatization .

Result of Action

The result of this compound’s action is primarily seen in its influence on the biological activity of target molecules . By imparting conformational constraints, it can affect the spatial orientation and interaction of these molecules, potentially leading to changes in their function .

Analyse Biochimique

Biochemical Properties

It is known that proline analogues, such as cis-1-Boc-4-Amino-L-proline, have been proven to be valuable reagents for studying cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells .

Cellular Effects

Proline analogues are known to induce a transient stress response in cells, comparable with that of heat shock stress . They are transported into cells via amino acid permeases (transporters). Once inside a cell, the analogues compete with naturally occurring amino acids for incorporation into nascent proteins, resulting in protein misfolding .

Molecular Mechanism

It is known that proline analogues can function as a signal, modulating gene expression and certain metabolic processes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is known that proline analogues can induce a rapid increase in the synthesis of heat shock proteins in cells. The elevated levels of synthesis for this set of proteins begin to decrease shortly after restoration of the normal amino acids .

Metabolic Pathways

Proline biosynthesis and catabolism is linked to photosynthesis and mitochondrial respiration, respectively .

Transport and Distribution

Many amino acid analogues are transported into cells via amino acid permeases (transporters) .

Subcellular Localization

It is known that proline can function as a signal, modulating gene expression and certain metabolic processes .

Propriétés

IUPAC Name |

(2S,4S)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5,11H2,1-3H3,(H,13,14)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDWRIVZIPSHUOR-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70564609 | |

| Record name | (4S)-4-Amino-1-(tert-butoxycarbonyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132622-66-3 | |

| Record name | (4S)-4-Amino-1-(tert-butoxycarbonyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,4S)-4-Amino-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3,4,5-Tetrahydro-1H-benzo[b]azepine](/img/structure/B31075.png)

![Phenanthro[4,5-bcd]thiophene](/img/structure/B31099.png)